molecular formula C18H22N2O5S B2880229 N-(4-isopropylphenyl)-5-(morpholinosulfonyl)furan-2-carboxamide CAS No. 1172268-68-6

N-(4-isopropylphenyl)-5-(morpholinosulfonyl)furan-2-carboxamide

Cat. No.: B2880229
CAS No.: 1172268-68-6
M. Wt: 378.44
InChI Key: UJDQGXLUUXQPHU-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-5-(morpholinosulfonyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H22N2O5S and its molecular weight is 378.44. The purity is usually 95%.
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Biological Activity

N-(4-isopropylphenyl)-5-(morpholinosulfonyl)furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and autophagy modulation. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Isopropylphenyl group : This hydrophobic moiety may enhance membrane permeability.
  • Morpholinosulfonyl group : This component is believed to play a critical role in modulating protein interactions.
  • Furan-2-carboxamide core : This structure is often associated with various pharmacological effects.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Autophagy : The compound has been suggested to inhibit autophagy, a cellular process that cancer cells often exploit for survival. By blocking this pathway, the compound may sensitize cancer cells to other therapeutic agents .
  • Targeting Kinases : It has been reported that compounds with similar structures can act as kinase inhibitors, affecting various signaling pathways involved in cell proliferation and survival .
  • Anti-cancer Activity : Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against several human cancer cell lines, suggesting potential as an anti-cancer agent .

In Vitro Studies

A series of in vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Effect Observed
HCT-11615Significant growth inhibition
MCF-710Induction of apoptosis
PC-320Cell cycle arrest

These results indicate that the compound exhibits promising anti-cancer properties, with varying efficacy across different cell lines.

Case Studies

  • Combination Therapy : In a study involving mutant Ras cancers, combining this compound with established chemotherapeutics resulted in enhanced tumor regression compared to monotherapy. This suggests a synergistic effect that could be beneficial in clinical settings .
  • Mechanistic Insights : Investigations have shown that this compound can disrupt autophagic flux, leading to increased apoptosis in cancer cells. This was evidenced by elevated levels of cleaved caspase-3 and PARP in treated cells .

Properties

IUPAC Name

5-morpholin-4-ylsulfonyl-N-(4-propan-2-ylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-13(2)14-3-5-15(6-4-14)19-18(21)16-7-8-17(25-16)26(22,23)20-9-11-24-12-10-20/h3-8,13H,9-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDQGXLUUXQPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.